molecular formula C11H12O4S B5153675 2-[(1-carboxypropyl)thio]benzoic acid

2-[(1-carboxypropyl)thio]benzoic acid

Cat. No. B5153675
M. Wt: 240.28 g/mol
InChI Key: BUEUYGKCEJEYAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-carboxypropyl)thio]benzoic acid, also known as CBPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CBPA is a thiol-modifying reagent that is commonly used to modify cysteine residues in proteins, which can be useful for studying protein structure and function. In

Scientific Research Applications

2-[(1-carboxypropyl)thio]benzoic acid has a wide range of scientific research applications, particularly in the field of protein chemistry. 2-[(1-carboxypropyl)thio]benzoic acid is commonly used to modify cysteine residues in proteins, which can be useful for studying protein structure and function. 2-[(1-carboxypropyl)thio]benzoic acid can also be used to crosslink proteins, which can be useful for studying protein-protein interactions. In addition, 2-[(1-carboxypropyl)thio]benzoic acid can be used to label proteins with fluorescent dyes, which can be useful for studying protein localization and trafficking.

Mechanism of Action

2-[(1-carboxypropyl)thio]benzoic acid works by reacting with cysteine residues in proteins, forming a covalent bond between the thiol group of cysteine and the carboxylic acid group of 2-[(1-carboxypropyl)thio]benzoic acid. This modification can cause changes in protein structure and function, which can be useful for studying protein activity. In addition, 2-[(1-carboxypropyl)thio]benzoic acid can crosslink proteins by forming covalent bonds between cysteine residues in different proteins, which can be useful for studying protein-protein interactions.
Biochemical and Physiological Effects
2-[(1-carboxypropyl)thio]benzoic acid has been shown to have minimal effects on biochemical and physiological processes in cells and tissues. 2-[(1-carboxypropyl)thio]benzoic acid is generally considered to be non-toxic and non-reactive, which makes it a useful tool for studying protein structure and function in living organisms.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(1-carboxypropyl)thio]benzoic acid in lab experiments is its specificity for cysteine residues in proteins. This specificity allows researchers to selectively modify and study individual cysteine residues in proteins, which can be useful for understanding protein function. However, one limitation of using 2-[(1-carboxypropyl)thio]benzoic acid is that it can only modify cysteine residues that are accessible to the reagent. This can limit its usefulness in studying proteins that have buried cysteine residues.

Future Directions

There are many potential future directions for research on 2-[(1-carboxypropyl)thio]benzoic acid. One area of interest is the development of new methods for labeling proteins with 2-[(1-carboxypropyl)thio]benzoic acid, which could improve the specificity and sensitivity of protein labeling. Another area of interest is the use of 2-[(1-carboxypropyl)thio]benzoic acid in combination with other reagents to study protein-protein interactions and signaling pathways. Finally, there is interest in using 2-[(1-carboxypropyl)thio]benzoic acid to study the effects of oxidative stress on proteins, which could have implications for understanding aging and disease processes.

Synthesis Methods

2-[(1-carboxypropyl)thio]benzoic acid can be synthesized using a two-step process. The first step involves the reaction of 2-bromobenzoic acid with thioacetic acid to form 2-(methylthio)benzoic acid. The second step involves the reaction of 2-(methylthio)benzoic acid with chloroacetyl chloride to form 2-[(1-carboxypropyl)thio]benzoic acid. This synthesis method has been well-established in the literature and has been used to produce 2-[(1-carboxypropyl)thio]benzoic acid in large quantities for research purposes.

properties

IUPAC Name

2-(1-carboxypropylsulfanyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4S/c1-2-8(11(14)15)16-9-6-4-3-5-7(9)10(12)13/h3-6,8H,2H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEUYGKCEJEYAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)SC1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-Carboxypropyl)thio)benzoic acid

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